barium(2+);N,N-diphenylsulfamate

Description

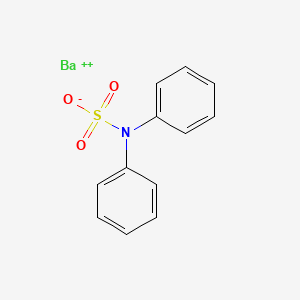

Barium(2+);N,N-diphenylsulfamate (often referred to as barium diphenylaminesulfonate in regulatory contexts) is a coordination compound comprising a barium cation (Ba²⁺) and the N,N-diphenylsulfamate anion. This compound is notable for its use in specialized industrial applications, including corrosion inhibition and as a precursor in organic synthesis. Limited data on its physical properties, such as melting point or solubility, are publicly available due to its niche applications and proprietary manufacturing processes . The N,N-diphenylsulfamate ligand introduces steric bulk and aromaticity, which may influence its stability and reactivity compared to simpler sulfonate or sulfate salts.

Properties

Molecular Formula |

C12H10BaNO3S+ |

|---|---|

Molecular Weight |

385.61 g/mol |

IUPAC Name |

barium(2+);N,N-diphenylsulfamate |

InChI |

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,14,15,16);/q;+2/p-1 |

InChI Key |

VEJZVCYJTNIIBP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The overall reaction proceeds as follows:

Diphenylsulfamic acid reacts with barium hydroxide in a 2:1 molar ratio to form the target compound.

Step 1: Sulfonation of Diphenylamine

-

Reactants : 5 kg diphenylamine, 4 L concentrated sulfuric acid (98% w/w).

-

Conditions :

The sulfonation introduces a sulfonic acid group to diphenylamine, forming diphenylsulfamic acid. Elevated temperatures drive the electrophilic substitution, while reduced pressure removes water to shift equilibrium toward product formation.

Step 2: Hydrolysis and Dilution

-

Reactants : Sulfonation product, deionized water (1:1–2 v/v).

-

Conditions :

Hydrolysis ensures complete conversion of residual intermediates. The mixture is then quenched in boiling water (10–15× volume) to prevent premature crystallization.

Step 3: Precipitation with Barium Hydroxide

-

Reactants : 50% w/w barium hydroxide solution (5–7× weight of quenched mixture).

-

Conditions :

Barium hydroxide serves dual roles:

-

Neutralizes sulfonic acid groups to form the barium salt.

-

Precipitates sulfate ions (if present) as barium sulfate, ensuring product purity.

Comparative Analysis of Alternative Methods

While CN105566177A is the only method detailed in accessible literature, hypothetical alternatives include:

Metathesis Reaction

Advantages :

-

Lower reaction temperatures (25–50°C).

Disadvantages : -

Requires high-purity sodium diphenylsulfamate, which is costly to produce.

Direct Sulfonation in Ionic Liquids

Hypothetical Protocol :

-

Use [BMIM][HSO₄] as solvent and catalyst.

Potential Benefits : -

Faster reaction rates due to enhanced proton activity.

Challenges : -

Ionic liquid recovery increases complexity.

Industrial-Scale Production Challenges

Equipment Corrosion

Concentrated sulfuric acid at 160°C necessitates Hastelloy C-276 or glass-lined reactors, increasing capital costs.

Waste Management

Quality Control Metrics

-

Purity : ≥98% (HPLC, UV detection at 254 nm).

-

Impurity Limits :

-

Free diphenylamine: <0.1% (GC-MS).

-

Sulfate ions: <50 ppm (turbidimetric analysis).

-

Chemical Reactions Analysis

Types of Reactions

Barium(2+);N,N-diphenylsulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Barium(2+);N,N-diphenylsulfamate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of barium(2+);N,N-diphenylsulfamate involves its interaction with specific molecular targets and pathways. The barium ion (Ba²⁺) can interact with various cellular components, affecting processes such as ion transport and enzyme activity. The N,N-diphenylsulfamate moiety can interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Barium Lead Sulfate (Barium Lead Disulfate)

Molecular Formula : BaO₈PbS₂ (CAS 42579-89-5)

Molecular Weight : 536.65 g/mol

Key Properties :

- Boiling Point: 330°C at 760 mmHg

- Structure: Contains both Ba²⁺ and Pb²⁺ cations coordinated to sulfate (SO₄²⁻) anions.

- Applications: Used historically in battery technology and pigments but phased out due to lead toxicity .

Comparison :

- Cation Diversity : Unlike barium(2+);N,N-diphenylsulfamate, barium lead sulfate incorporates two metal cations (Ba²⁺ and Pb²⁺), complicating its synthesis and environmental impact.

- Thermal Stability : The higher boiling point of barium lead sulfate (330°C) suggests greater thermal stability compared to organic sulfamates, though direct data for the sulfamate is lacking .

Barium Chlorate (Ba(ClO₃)₂)

Molecular Formula : Ba(ClO₃)₂

Molecular Weight : 304.23 g/mol

Key Properties :

Comparison :

- Ionic vs. Organometallic Structure: Barium chlorate is a simple inorganic salt with ClO₃⁻ polyatomic ions, whereas barium(2+);N,N-diphenylsulfamate features an organic sulfamate ligand. This difference impacts solubility and reactivity; the sulfamate’s aromatic groups likely reduce water solubility compared to chlorate.

Calcium Naphthalene Sulfonate

Molecular Formula : C₁₀H₈SO₃Ca

Molecular Weight : 272.33 g/mol

Key Properties :

- Solubility: Moderately soluble in water, highly soluble in organic solvents.

- Applications: Surfactant, dispersant in concrete admixtures.

Comparison :

- Ligand Complexity : Both compounds feature aromatic sulfonate groups, but calcium naphthalene sulfonate lacks the amide functionality present in N,N-diphenylsulfamate. This may enhance the calcium derivative’s solubility in polar solvents.

- Industrial Use : Calcium naphthalene sulfonate is widely used in construction, whereas barium(2+);N,N-diphenylsulfamate’s applications remain more specialized .

Data Table: Comparative Analysis

Key Research Findings and Gaps

- Stability: The aromatic rings in N,N-diphenylsulfamate may enhance thermal stability compared to inorganic salts like barium chlorate, but experimental validation is needed .

- Environmental Impact : Barium lead sulfate’s phase-out highlights the importance of evaluating heavy metal content in sulfamate derivatives, though current data is insufficient .

- Synthetic Challenges : The steric bulk of N,N-diphenylsulfamate likely complicates crystallization and purification compared to simpler sulfonates .

Q & A

Q. What interdisciplinary approaches integrate barium(2+);N,N-diphenylsulfamate into materials science or catalytic systems?

- Methodology :

- Composite Fabrication : Embed the compound in polymer matrices (e.g., polyvinylidene fluoride) and test dielectric properties.

- Catalytic Screening : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/ba co-catalysts.

- Surface Analysis : Use XPS or TEM to study barium dispersion on support materials .

Methodological Notes

- Data Presentation : Tabulate comparative results (e.g., TGA mass loss percentages, DFT bond lengths) using SI units and significant figures per IUPAC guidelines .

- Ethical Considerations : Address barium’s toxicity by documenting waste disposal protocols and PPE requirements .

- Critical Analysis : Frame contradictions as opportunities to refine synthetic or computational models, emphasizing peer review and open-data practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.